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Compound of Interest

Compound Name: Amino-PEG14-acid

Cat. No.: B1192202

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Amino-PEG14-acid for the
surface modification of various substrates. This versatile heterobifunctional linker, featuring a
terminal primary amine and a carboxylic acid separated by a 14-unit polyethylene glycol (PEG)
spacer, is ideal for a range of applications including bioconjugation, nanopatrticle
functionalization, and the creation of biocompatible and bioinert surfaces.

Introduction to Amino-PEG14-acid

Amino-PEG14-acid is a valuable tool for surface chemistry, offering a hydrophilic spacer that
can reduce non-specific protein adsorption and improve the biocompatibility of materials.[1][2]
Its bifunctional nature allows for the covalent attachment to a wide variety of surfaces and the
subsequent conjugation of biomolecules, targeting ligands, or other functional moieties. The
14-unit PEG chain provides a balance of hydrophilicity and a defined spacer length for
controlled surface architecture.

Key Properties and Applications:

e Biocompatibility: The PEG spacer enhances the biocompatibility of surfaces by reducing
immunogenicity and toxicity.

» Reduced Non-Specific Binding: The hydrophilic PEG chains form a hydration layer that
sterically hinders the adsorption of proteins and other biomolecules, leading to "stealth”
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properties crucial for in vivo applications.[1][3]

 Bifunctional Linker: The terminal amine and carboxylic acid groups enable the covalent
conjugation of a wide range of molecules using well-established chemistries.

o Applications:

o Drug Delivery: Functionalization of nanoparticles and liposomes to improve circulation
time and target specific tissues.[4]

o Biosensors: Immobilization of antibodies, enzymes, or other biorecognition elements onto

sensor surfaces while minimizing non-specific signals.

o Cell Culture: Modification of culture substrates to control cell adhesion and study cell-
surface interactions.

o Bioconjugation: Linking of proteins, peptides, and other biomolecules for various research
and therapeutic purposes.

Quantitative Data on PEGylated Surfaces

The effectiveness of surface modification with PEG is highly dependent on the grafting density
and the length of the PEG chain. While specific data for Amino-PEG14-acid is limited, the
following tables summarize representative quantitative data for surfaces modified with similar

short-chain amino-PEGs.

Table 1: Surface Characterization of Amino-PEG Modified Surfaces
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. Amino-PEG
Surface Unmodified . .
Modified Technique Reference(s)
Property Substrate
Substrate
Varies (e.g., ~70°
Water Contact ] i
for aminated 30° - 50° Goniometry
Angle (°)
glass)
PEG Grafting
Density N/A 0.1-05 XPS, QCM-D
(chains/nm?)
Surface ]
Varies by Generally low
Roughness AFM
substrate (<1 nm)
(RMS, nm)

Table 2: Impact of Amino-PEG Surface Modification on Biological Interactions

. . o Amino-PEG
Biological Unmodified .
. Modified Method Reference(s)
Interaction Substrate
Substrate
Protein
] High (e.g., >200 Low (<50 for QCM-D,
Adsorption o o )
for fibrinogen) fibrinogen) Ellipsometry
(ng/cm2)
Cell Adhesion (%  High (substrate Significantly Cell Culture
of control) dependent) Reduced Assay
Almost no
Platelet Adhesion  High ) Perfusion Assay
adhesion

Experimental Protocols

The following are detailed protocols for the covalent attachment of Amino-PEG14-acid to

surfaces with either carboxyl or amine-reactive groups.
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Protocol 1: Covalent Attachment of Amino-PEG14-acid
to Carboxylated Surfaces via EDC/NHS Chemistry

This protocol describes the activation of surface carboxyl groups using 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable
NHS ester, which then readily reacts with the primary amine of Amino-PEG14-acid.

Materials:

Carboxylated substrate (e.g., self-assembled monolayer of mercaptocarboxylic acid on gold,
carboxylated nanoparticles)

e Amino-PEG14-acid
» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

e N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) for aqueous
applications

 Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
e Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
¢ Quenching Solution: 1 M Tris-HCI, pH 8.0 or 1 M hydroxylamine, pH 8.5

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Deionized (DI) water
Procedure:
e Surface Preparation:

o Thoroughly clean the carboxylated substrate by sonicating in ethanol and DI water,
followed by drying under a stream of nitrogen.

o For nanoparticles, ensure they are well-dispersed in the Activation Buffer.
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 Activation of Carboxyl Groups:

o Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical
concentration is 10-50 mM for each.

o Immerse the carboxylated substrate in the EDC/NHS solution. For nanoparticles, add the
EDC/NHS solution to the nanoparticle suspension.

o Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction forms
a stable amine-reactive NHS ester on the surface.

e Washing:

o Remove the activation solution and wash the substrate thoroughly with Activation Buffer
and then Coupling Buffer to remove excess EDC and NHS. For nanoparticles, this can be
done by centrifugation and resuspension.

e Coupling of Amino-PEG14-acid:

o Immediately dissolve Amino-PEG14-acid in Coupling Buffer to a desired concentration
(e.g., 1-10 mg/mL).

o Immerse the activated substrate in the Amino-PEG14-acid solution.
o Incubate for 2 hours to overnight at room temperature with gentle agitation.
» Quenching and Final Washing:

Remove the Amino-PEG14-acid solution.

o

[¢]

Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any
unreacted NHS esters.

[¢]

Wash the substrate extensively with Coupling Buffer and DI water.

[¢]

Dry the modified substrate under a stream of nitrogen.
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Protocol 2: Covalent Attachment of Amino-PEG14-acid
to Amine-Reactive Surfaces

This protocol utilizes the carboxylic acid end of Amino-PEG14-acid to react with a surface
presenting amine-reactive groups, such as an NHS-ester activated surface. Alternatively, the
carboxyl group of the PEG can be activated first to react with an amine-functionalized surface.

Materials:

Amine-functionalized substrate (e.g., aminosilanized glass or silicon)
e Amino-PEG14-acid
* N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
e N-Hydroxysuccinimide (NHS)
¢ Reaction Buffer. Anhydrous DMF or DMSO
o Activation Buffer: 0.1 M MES, pH 4.5-6.0
e Coupling Buffer: 0.1 M PBS, pH 7.2-7.5
e Quenching Solution: 1 M Tris-HCI, pH 8.0
e Deionized (DI) water
Procedure:
o Surface Preparation:
o Ensure the amine-functionalized substrate is clean and dry.
¢ Activation of Amino-PEG14-acid Carboxyl Group:

o Dissolve Amino-PEG14-acid, EDC, and NHS in the Reaction Buffer (e.g., DMF). A typical
molar ratio is 1:1.2:1.2 (Amino-PEG14-acid:EDC:NHS).
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o Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester of
Amino-PEG14-acid.

e Coupling to Amine-Functionalized Surface:
o Dilute the activated Amino-PEG14-acid solution in Coupling Buffer.

o Immerse the amine-functionalized substrate in the solution of activated Amino-PEG14-
acid.

o Incubate for 2 hours to overnight at room temperature with gentle agitation.

e Quenching and Final Washing:

[¢]

Remove the coupling solution.

Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any

o

unreacted activated carboxyl groups.

[¢]

Wash the substrate extensively with Coupling Buffer and DI water.

[e]

Dry the modified substrate under a stream of nitrogen.

Visualization of Workflows and Concepts
Experimental Workflow for Surface Modification

The following diagram illustrates the general workflow for modifying a carboxylated surface with
Amino-PEG14-acid.
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General workflow for surface modification.
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Mechanism of Protein Resistance by PEGylation

This diagram illustrates how a dense layer of PEG chains on a surface prevents non-specific
protein adsorption through steric hindrance and the formation of a hydration layer.
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Mechanism of protein repulsion by a PEGylated surface.

Signaling Pathway Modulation by PEGylated Surfaces

By preventing non-specific protein adsorption, PEGylated surfaces can ensure that cell
signaling is mediated only by specifically immobilized ligands, thus providing a more controlled
environment for studying cellular responses.
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Control of cell signaling via surface modification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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